An In-Depth Technical Guide to 1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3) for Advanced Research Applications
An In-Depth Technical Guide to 1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3) for Advanced Research Applications
This guide provides an in-depth technical examination of 1-(3-Dimethylaminopropyl)piperazine, CAS Number 877-96-3. It is intended for researchers, chemists, and drug development professionals who utilize complex chemical intermediates. We will move beyond simple data recitation to explore the causality behind its properties, the logic of its synthesis, and its strategic applications in modern research, particularly in the pharmaceutical sector.
Section 1: Core Physicochemical and Structural Characteristics
1-(3-Dimethylaminopropyl)piperazine is a bifunctional organic compound featuring both a piperazine ring and a tertiary dimethylaminopropyl side chain. This unique combination imparts a set of physicochemical properties that make it a valuable building block in organic synthesis.
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry.[1] It often serves to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic profile of a drug candidate.[1] The N,N-dimethylpropanamine tail further modulates the molecule's basicity and steric profile, offering a secondary site for interaction or further functionalization.
Structural Representation
Caption: Chemical Structure of 1-(3-Dimethylaminopropyl)piperazine.
Key Physicochemical Properties
The compound's properties are summarized below. It exists as a liquid at room temperature, a characteristic stemming from its relatively low molecular weight and asymmetric structure which hinders efficient crystal packing.
| Property | Value | Source(s) |
| CAS Number | 877-96-3 | [2] |
| Molecular Formula | C₉H₂₁N₃ | [2] |
| Molecular Weight | 171.28 g/mol | [2] |
| Appearance | Liquid | |
| Purity | ≥98.0% (by GC) | |
| Boiling Point | 100-102°C at 5 mm Hg; 77°C (unspecified pressure) | [3][4][5] |
| Density | 0.911 g/cm³ | [4][5] |
| Refractive Index | n20/D 1.478 | [5] |
| Synonyms | N,N-Dimethyl-1-piperazinepropanamine, N,N-Dimethyl-3-piperazinopropylamine | [2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 1-(3-Dimethylaminopropyl)piperazine is typically achieved via nucleophilic substitution. A common and efficient laboratory-scale method involves the reaction of piperazine with a suitable 3-carbon electrophile bearing a terminal dimethylamino group.[3]
Workflow for Synthesis
Caption: A typical laboratory synthesis workflow.
Detailed Synthesis Protocol
This protocol is based on a documented laboratory procedure.[3] The system is self-validating; successful progression through each step (e.g., removal of solids, successful distillation at the expected temperature) confirms the reaction's progress.
-
Reactor Setup: Charge a suitable reaction vessel with 500 mL of ethanol, 100 g (approx. 1.2 moles) of piperazine, 72 g (0.455 moles) of 3-chloro-N,N-dimethylpropanamine hydrochloride, and 110 g (approx. 1.3 moles) of sodium bicarbonate.[3]
-
Expert Insight: Piperazine is used in significant excess to favor mono-alkylation and minimize the formation of the bis-alkylated byproduct. Sodium bicarbonate is a crucial, mild base that neutralizes the HCl generated from the hydrochloride salt and the reaction itself, driving the equilibrium towards the product.[3]
-
-
Reaction: Heat the mixture under reflux for approximately 7 hours.[3] Monitor the reaction progress if desired using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Initial Workup: Allow the reaction mixture to cool to ambient temperature. The inorganic salts (NaCl and excess NaHCO₃) will precipitate. Filter the mixture to remove these solids.[3]
-
Concentration: Concentrate the filtrate to dryness under reduced pressure to remove the ethanol solvent.[3]
-
Extraction & Filtration: Slurry the resulting concentrate in dichloromethane (DCM). This step helps to dissolve the organic product while leaving behind any remaining inorganic salts. Filter the slurry.[3]
-
Final Purification: Concentrate the DCM filtrate and purify the residue by distillation under reduced pressure (e.g., at ~5 mm Hg).[3] Collect the fraction boiling at 100-102°C.[3] This step is critical for achieving the high purity (≥98%) required for most research applications.
Section 3: Applications in Drug Discovery and Chemical Research
1-(3-Dimethylaminopropyl)piperazine is not merely an intermediate; it is a strategic component used to build complex molecules with tailored biological activities. Its utility stems from the advantageous properties conferred by its constituent parts.
-
Scaffold for Active Pharmaceutical Ingredients (APIs): The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, including antipsychotics and kinase inhibitors.[1][6] This compound provides a pre-functionalized piperazine ready for incorporation.
-
Modulation of Pharmacokinetics: The tertiary amine groups are basic and will be protonated at physiological pH. This enhances aqueous solubility, a critical factor for drug formulation and bioavailability. The overall structure can influence a molecule's ability to cross cellular membranes.
-
Building Block for Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals where its unique structure can be leveraged for diverse applications.[4]
-
Proteomics Research: It has been cited as a substituted piperazine compound for use in proteomics research, likely as a reagent for modifying proteins or as a component in specialized buffer systems.[2]
Section 4: Quality Control and Analytical Protocols
Ensuring the purity and identity of 1-(3-Dimethylaminopropyl)piperazine is paramount for reproducible research. The primary method for purity assessment is Gas Chromatography (GC).
Protocol: Purity Assessment by Gas Chromatography (GC)
-
System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). A standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol. A concentration of ~1 mg/mL is a good starting point.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet operating in split mode.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. (Note: This program should be optimized for the specific column and system).
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 300°C
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to 1-(3-Dimethylaminopropyl)piperazine relative to the total area of all peaks in the chromatogram. A purity of ≥98.0% is the common commercial standard.
Expected Spectroscopic Characteristics
While specific spectral data is best obtained experimentally, the following are expected characteristics based on the structure:
-
¹H NMR: The spectrum would be complex but predictable. One would expect to see distinct signals for the N-CH₃ protons (a singlet, ~2.2 ppm), multiple overlapping multiplets for the CH₂ groups of the propyl chain and the piperazine ring, and a broad singlet for the N-H proton on the piperazine ring.[7][8]
-
¹³C NMR: The spectrum would show distinct signals for each of the unique carbon atoms. The methyl groups on the dimethylamino function would appear furthest upfield, followed by the various methylene (CH₂) carbons of the propyl chain and piperazine ring.[9][10]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M+) at m/z 171, with characteristic fragmentation patterns corresponding to the loss of fragments from the side chain and cleavage of the piperazine ring.
Section 5: Reactivity, Stability, and Safe Handling
Understanding the reactivity and stability of this compound is crucial for its safe storage and use in subsequent reactions.
Stability and Reactivity Profile
| Parameter | Information | Source(s) |
| Stability | Stable under normal storage conditions. | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides. | [11] |
| Hazardous Reactions | None reported under normal processing. | [11] |
| Conditions to Avoid | Exposure to incompatible materials. Piperazine itself is sensitive to light and moisture (hygroscopic). | [11] |
| Degradation | The parent piperazine structure can undergo thermal and oxidative degradation, a process that can be catalyzed by metals like copper. | [12] |
Safe Handling and Storage Protocol
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
Caption: Essential workflow for safe handling and storage.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, separate from strong acids and oxidizing agents.[11][13]
Conclusion
1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3) is a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining the privileged piperazine scaffold with a flexible dimethylaminopropyl side chain, makes it a strategic choice for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential while ensuring safety and reproducibility in their work.
References
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Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link][12]
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Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link][1]
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Kumar, A., Kumar, S., Sharma, S., & Singh, J. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27367-27402. [Link][6]
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Eder, K., de Kloe, G. E., & Wadsak, W. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2488. [Link][7]
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